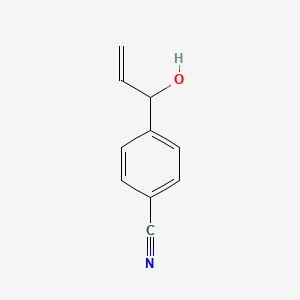
1-(4-Cyanophenyl)-2-propen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyanophenyl)-2-propen-1-ol is an organic compound characterized by the presence of a cyanophenyl group attached to a propenol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-2-propen-1-ol typically involves the reaction of 4-cyanobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of 4-cyanobenzaldehyde, followed by a dehydration step to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Cyanophenyl)-2-propen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products:
- Oxidation of the hydroxyl group yields 4-cyanocinnamaldehyde or 4-cyanocinnamic acid.
- Reduction of the cyanophenyl group yields 4-aminophenylpropenol.
- Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
1-(4-Cyanophenyl)-2-propen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-(4-Cyanophenyl)-2-propen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
4-Cyanophenylpropanol: Similar structure but lacks the double bond in the propenol moiety.
4-Cyanophenylacetylene: Contains a triple bond instead of the double bond in the propenol moiety.
4-Cyanophenylmethanol: Contains a single bond in the side chain instead of the double bond
Uniqueness: 1-(4-Cyanophenyl)-2-propen-1-ol is unique due to the presence of both a cyanophenyl group and a propenol moiety, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
90923-70-9 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
4-(1-hydroxyprop-2-enyl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h2-6,10,12H,1H2 |
Clave InChI |
IIBPXHXDBISNSC-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC=C(C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















